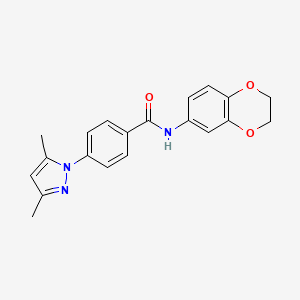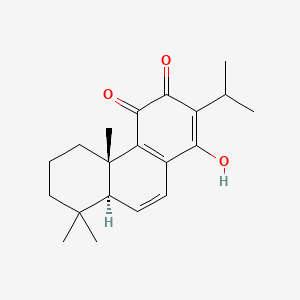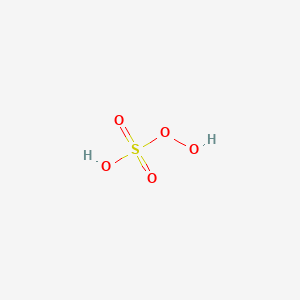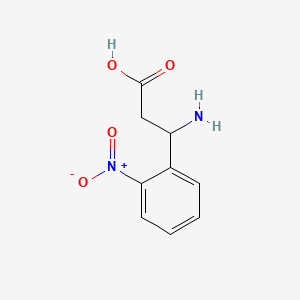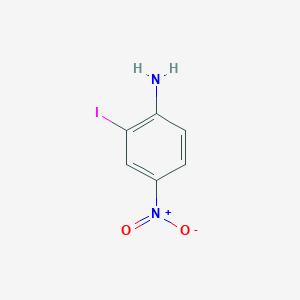
2-碘-4-硝基苯胺
概述
描述
2-Iodo-4-nitroaniline is an organic compound with the molecular formula IC6H3(NO2)NH2 . It is characterized by the presence of both iodine and nitro functional groups attached to an aniline ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
科学研究应用
2-Iodo-4-nitroaniline has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that nitroanilines, in general, can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
2-Iodo-4-nitroaniline can be synthesized via the reaction of 4-nitroaniline with iodine and silver acetate . The compound may interact with its targets through the nitro and iodo functional groups, which can participate in various chemical reactions .
Pharmacokinetics
It’s known that the compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-nitroaniline. For instance, the compound’s solubility can be affected by the pH and temperature of the environment .
生化分析
Biochemical Properties
2-Iodo-4-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It can interact with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN . Additionally, 2-Iodo-4-nitroaniline can be converted to 2-iodo-p-phenylenediamine by reacting with tin(II)dihydrate in concentrated HCl . These interactions highlight its versatility in biochemical synthesis.
Cellular Effects
The effects of 2-Iodo-4-nitroaniline on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Iodo-4-nitroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the iodine atom can participate in halogen bonding, which can affect the binding affinity of the compound to enzymes and proteins . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-4-nitroaniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Iodo-4-nitroaniline can undergo solvent-mediated transformations, leading to changes in its crystal morphology and stability . These transformations can affect the compound’s bioavailability and activity over time.
Dosage Effects in Animal Models
The effects of 2-Iodo-4-nitroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, 2-Iodo-4-nitroaniline can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-Iodo-4-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that participate in further biochemical reactions. These reactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 2-Iodo-4-nitroaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 2-Iodo-4-nitroaniline is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the nitro group can undergo reduction in the mitochondria, leading to the generation of reactive intermediates that affect mitochondrial function . Understanding the subcellular localization of 2-Iodo-4-nitroaniline is essential for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: 2-Iodo-4-nitroaniline can be synthesized through the iodination of 4-nitroaniline. The reaction typically involves the use of iodine and silver acetate as reagents . The process is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the preparation of 2-iodo-4-nitroaniline may involve the use of N-iodosuccinimide (NIS) as an iodinating agent. This method is advantageous due to its high selectivity and efficiency, providing yields of up to 99% . The reaction is performed by grinding the reactants at room temperature, which simplifies the process and reduces the need for hazardous solvents.
化学反应分析
Types of Reactions: 2-Iodo-4-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Sodium Nitrite and Copper Cyanide: Used in the synthesis of 2-iodo-4-nitrobenzonitrile via diazotization followed by a Sandmeyer reaction.
Tin(II) Dihydrate and Hydrochloric Acid: Employed in the reduction of 2-iodo-4-nitroaniline to 2-iodo-p-phenylenediamine.
Major Products:
2-Iodo-4-nitrobenzonitrile: Formed through diazotization and subsequent reaction with copper cyanide.
2-Iodo-p-phenylenediamine: Produced by reducing the nitro group to an amino group.
相似化合物的比较
- 2-Iodoaniline
- 4-Iodo-2-nitroaniline
- 2-Iodo-4-methylaniline
- 4-Chloro-2-iodoaniline
Uniqueness: 2-Iodo-4-nitroaniline is unique due to the simultaneous presence of iodine and nitro groups on the aniline ring. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a variety of chemical products .
属性
IUPAC Name |
2-iodo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSEMNGXKAZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278682 | |
| Record name | 2-Iodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-83-0 | |
| Record name | 6293-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6293-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
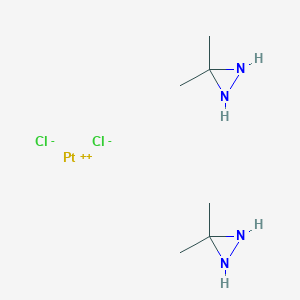

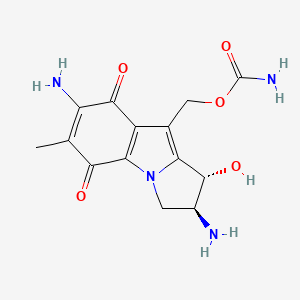
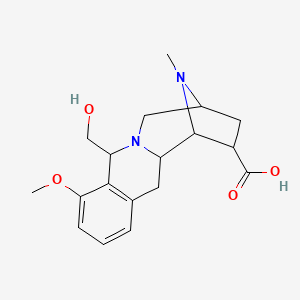
![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)
![Ethyl 4-[(4-tert-butylbenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B1221978.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![1-[[(4-Bromo-2-methyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1221980.png)
![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)
